- Development and optimization of a new synthetic process for lorcaserinBioorganic & Medicinal Chemistry, 2018, 26(4), 977-983,
Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

953789-37-2 structure
商品名:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
CAS番号:953789-37-2
MF:C11H16Cl3N
メガワット:268.610440254211
MDL:MFCD11046660
CID:69663
PubChem ID:44222956
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
- lorcaserin impurity b
- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
- BCP13020
- API0004876
- AX8225495
- TC
- AC-28980
- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- CS-M1648
- SCHEMBL174859
- AKOS016000246
- 953789-37-2
- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
- CS-13191
- DB-116034
- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
- DTXSID30657920
-
- MDL: MFCD11046660
- インチ: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
- InChIKey: ARSNVFGYXNWTPK-UHFFFAOYSA-N
- ほほえんだ: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1
計算された属性
- せいみつぶんしりょう: 267.03500
- どういたいしつりょう: 267.035
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 144
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 12
じっけんとくせい
- ゆうかいてん: >170°C
- ようかいど: DMSO (Slightly), Methanol (Slightly)
- PSA: 12.03000
- LogP: 4.29230
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C364255-250mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 250mg |
$ 431.00 | 2023-04-18 | ||
TRC | C364255-50mg |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |
953789-37-2 | 50mg |
$ 127.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 98% | 100mg |
¥301.00 | 2024-04-24 | |
A2B Chem LLC | AI64249-1g |
2-Chloro-n-(4-chlorophenethyl)propan-1-amine |
953789-37-2 | 95% | 1g |
$34.00 | 2024-07-18 | |
A2B Chem LLC | AI64249-5g |
2-Chloro-n-(4-chlorophenethyl)propan-1-amine |
953789-37-2 | 95% | 5g |
$106.00 | 2024-07-18 | |
Crysdot LLC | CD12002145-10g |
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |
953789-37-2 | 95+% | 10g |
$550 | 2024-07-18 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2024-06-06 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2025-02-19 | |
eNovation Chemicals LLC | D767852-250mg |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 250mg |
$55 | 2025-02-28 | |
eNovation Chemicals LLC | D767852-1g |
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |
953789-37-2 | 97% | 1g |
$70 | 2025-02-28 |
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Aluminum chloride ; rt → 85 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C
1.3 Solvents: Dichloromethane ; overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
リファレンス
- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
リファレンス
- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C
リファレンス
- A process for the preparation of lorcaserin hydrochloride, India, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
リファレンス
- A Concise Synthesis of Racemic LorcaserinAustralian Journal of Chemistry, 2016, 69(7), 770-774,
合成方法 6
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C
リファレンス
- Process for preparation of lorcaserin intermediate, China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C
リファレンス
- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,
合成方法 8
はんのうじょうけん
リファレンス
- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C
リファレンス
- Preparation method of lorcaserin, China, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C
リファレンス
- Microwave-assisted synthesis of lorcaserin hydrochlorideHuaxue Shiji, 2016, 38(9), 917-920,
合成方法 12
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C
リファレンス
- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C
リファレンス
- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C
リファレンス
- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
1.2 Reagents: Water ; rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C
1.5 Reagents: Water
リファレンス
- Process for preparing a chlorophenylethylpropanamine compoundIP.com Journal, 2015, 16, 1-3,
合成方法 16
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C
リファレンス
- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C
リファレンス
- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
リファレンス
- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials
- 2-(4-chlorophenyl)ethan-1-ol
- 2-(4-Chlorophenyl)ethyl Chloride
- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride
- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide
- 1-Aminopropan-2-ol
- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide
- 1-((4-Chlorophenethyl)amino)propan-2-ol
- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-
- 1-(2-Bromoethyl)-4-chlorobenzene
- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)
- 4-Chloro-N-(2-chloropropyl)benzeneacetamide
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride) 関連製品
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
